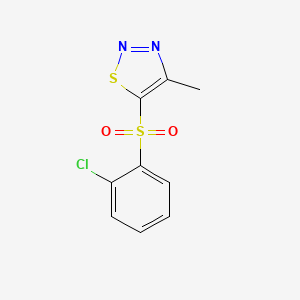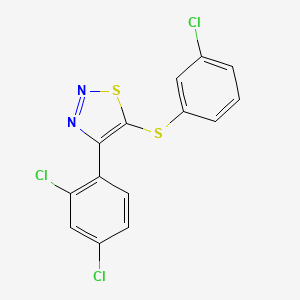![molecular formula C16H14ClN3O B3035788 4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole CAS No. 338419-17-3](/img/structure/B3035788.png)
4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole
Descripción general
Descripción
The compound "4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a benzyl group attached through an oxygen atom (benzyloxy) to a methylene bridge, and a 4-chlorophenyl group attached to the 1,2,3-triazole ring.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of azides with alkynes, a process known as the Huisgen cycloaddition, which is a part of the click chemistry toolkit. Although the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into the synthesis of related triazole compounds. For instance, the synthesis of various 1,2,4-triazole derivatives is discussed, which involves the reaction of ester ethoxycarbonylhydrazones with primary amines . Additionally, the preparation of 4-alkyl/aryl-substituted 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles is mentioned, which could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which can exhibit different conformations and dihedral angles with attached phenyl rings, as evidenced by X-ray diffraction techniques and DFT calculations . The presence of substituents on the phenyl ring can influence the molecular conformation and the electronic properties of the molecule .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and the substituents attached to it. For example, the triazole ring can engage in hydrogen bonding, which can lead to the formation of supramolecular chains in the solid state . Additionally, the presence of a chlorophenyl group can facilitate electrophilic substitution reactions due to the electron-withdrawing nature of the chlorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on the nature of the substituents. For instance, the presence of a benzyloxy group can affect the solubility and the overall polarity of the compound. The chlorophenyl group can contribute to the compound's ability to engage in pi-stacking interactions due to its planar structure. The restricted rotation around the methylene bridge, as observed in similar compounds, can lead to unique NMR spectral features and influence the compound's reactivity .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Activities
Triazoles, including the specific type mentioned, have been investigated for their potential in drug development, showcasing a wide range of biological activities. These compounds have been studied for anti-inflammatory, antimicrobial, anticancer, and antiviral properties among others. The structural flexibility of triazoles allows for the development of new drugs targeting various diseases (Ferreira et al., 2013; Ohloblina, 2022). Moreover, the synthesis of triazole derivatives through eco-friendly methods has been emphasized, highlighting the importance of green chemistry in the development of new chemical entities (de Souza et al., 2019).
Materials Science Applications
In the field of materials science, triazole derivatives have been explored for their corrosion inhibition properties, particularly in protecting metals and alloys in corrosive environments. The effectiveness of triazoles as corrosion inhibitors for various metals, including magnesium alloys, is notable, with research indicating their potential in replacing more toxic traditional inhibitors (Kuznetsov & Frumkin, 2021). This application is critical for extending the life span of metals used in industrial applications.
Environmental Science
Triazole compounds are also significant in environmental science, particularly in the study of their occurrence, toxicity, and degradation in the environment. The environmental impact of triazole-based compounds, including their role in the emergence of resistant bacterial strains, has been a subject of study, underscoring the need for responsible use and disposal of these chemicals (Bedoux et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-(phenylmethoxymethyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-14-6-8-16(9-7-14)20-10-15(18-19-20)12-21-11-13-4-2-1-3-5-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGFCLISERWQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CN(N=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176689 | |
| Record name | 1-(4-Chlorophenyl)-4-[(phenylmethoxy)methyl]-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole | |
CAS RN |
338419-17-3 | |
| Record name | 1-(4-Chlorophenyl)-4-[(phenylmethoxy)methyl]-1H-1,2,3-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-4-[(phenylmethoxy)methyl]-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole](/img/structure/B3035710.png)
![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenecarboxamide](/img/structure/B3035711.png)

![5-[(4-Chlorophenyl)methylsulfinyl]-4-(2,4-dichlorophenyl)thiadiazole](/img/structure/B3035716.png)

![5-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H-isoindol-1-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3035719.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methanol](/img/structure/B3035720.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1,3-dioxolan-2-yl)-1H-indole](/img/structure/B3035721.png)
![2-({5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)malononitrile](/img/structure/B3035722.png)
![Diethyl 2-hydroxy-6-[2-(1-methyl-4-piperidinylidene)hydrazino]-3,5-pyridinedicarboxylate](/img/structure/B3035724.png)

